([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tetrakis(trifluoroacetate)
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Overview
Description
([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tetrakis(trifluoroacetate) is a chemical compound with significant biological activity. It is known for its complex structure, which includes an oxazole ring fused to a pyridine ring, and its multiple trifluoroacetate groups. This compound is used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tetrakis(trifluoroacetate) typically involves the formation of the oxazole ring followed by the introduction of the pyridine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the correct formation of the compound. The process may involve multiple steps, including cyclization and functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Quality control measures are essential to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tetrakis(trifluoroacetate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformation. For example, oxidation reactions may require elevated temperatures and the presence of a catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tetrakis(trifluoroacetate) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tetrakis(trifluoroacetate) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tris(trifluoroacetate): A similar compound with one less trifluoroacetate group, which may result in different chemical and biological properties.
[1,3]Oxazolo[4,5-b]pyridin-2-amine: A simpler compound without the methylamine and trifluoroacetate groups, used in different research contexts.
Uniqueness
([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tetrakis(trifluoroacetate) is unique due to its multiple trifluoroacetate groups, which can enhance its stability and reactivity. This makes it a valuable compound for various scientific research applications, offering distinct advantages over similar compounds .
Properties
IUPAC Name |
[1,3]oxazolo[4,5-b]pyridin-2-ylmethanamine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O.4C2HF3O2/c8-4-6-10-7-5(11-6)2-1-3-9-7;4*3-2(4,5)1(6)7/h1-3H,4,8H2;4*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQCDFFDRRNZTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F12N3O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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